3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid
Description
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid is a synthetic amino acid derivative featuring a cyclobutyl substituent at the β-carbon and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine treatment . The cyclobutyl ring introduces steric constraints and moderate hydrophobicity, making the compound valuable in designing peptides with tailored conformational or binding properties.
Properties
CAS No. |
954225-67-3 |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25) |
InChI Key |
GWOGNSKKKILKNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid generally involves:
- Introduction of the cyclobutyl group onto an amino acid backbone.
- Protection of the amino group with the Fmoc group.
- Functional group transformations to yield the final protected amino acid derivative.
The process is typically multi-step, combining classical amino acid synthesis techniques with modern protecting group chemistry.
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Cyclobutylation | Introduction of the cyclobutyl substituent at the alpha carbon of a suitable precursor amino acid or keto acid. | Use of cyclobutyl halides or cyclobutyl organometallic reagents under controlled conditions. |
| 2 | Amino Group Protection | Fmoc protection of the amino group to prevent side reactions during subsequent steps. | Fmoc-Cl or Fmoc-OSu in the presence of a base such as NaHCO3 or DIPEA. |
| 3 | Acid Functionalization | Conversion of intermediate to the carboxylic acid form if starting from esters or other derivatives. | Hydrolysis under acidic or basic conditions. |
| 4 | Purification | Isolation of the pure Fmoc-protected amino acid by crystallization or chromatography. | Reverse-phase HPLC or recrystallization from suitable solvents. |
This approach aligns with standard protocols for preparing Fmoc-protected amino acids used in SPPS.
Specific Literature-Reported Methods
Mixed Anhydride Method for Fmoc Protection : According to a study on Fmoc amino acid derivatives, Fmoc protection can be efficiently achieved via the mixed anhydride method, where the amino acid is first converted to a mixed anhydride intermediate, followed by reaction with Fmoc-Cl. This method offers good yields and purity.
Solid-Phase Synthesis Adaptation : The compound can be loaded onto a resin for peptide synthesis using established protocols, which involve coupling the Fmoc-protected amino acid to a solid support via its carboxyl group, facilitating peptide chain elongation.
Cyclobutyl Group Introduction : The cyclobutyl substituent is commonly introduced through nucleophilic substitution or organometallic addition to a suitable alpha-keto acid or ester precursor, followed by reduction or further functional group manipulation.
Analytical and Purification Techniques
The final product is typically characterized and purified using:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^1H and ^13C NMR to confirm cyclobutyl and Fmoc groups. |
| Mass Spectrometry (MS) | Molecular weight verification | Confirms molecular ion peak at 365.4 g/mol. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isolation | Reverse-phase HPLC used to separate product from impurities. |
| Infrared Spectroscopy (IR) | Functional group identification | Confirms presence of carboxylic acid and carbamate (Fmoc) groups. |
These techniques ensure the compound's identity and purity, critical for its application in peptide synthesis.
Comparative Analysis with Related Compounds
This shows the versatility of cyclobutyl-modified Fmoc amino acids in tuning peptide properties.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutyl and Fmoc groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutyl or Fmoc derivatives.
Scientific Research Applications
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid has several scientific research applications :
Organic Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid involves its interaction with specific molecular targets and pathways . The Fmoc group is known to protect amino groups during peptide synthesis, preventing unwanted side reactions. The cyclobutyl group may interact with hydrophobic pockets in proteins, influencing their structure and function. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Analysis
Cyclobutyl vs. Cyclopentyl ( vs. Target Compound) :
The cyclobutyl group introduces greater ring strain compared to cyclopentyl, which may influence peptide folding kinetics and thermodynamic stability. Cyclopentyl analogs exhibit higher lipophilicity (clogP ~3.2 vs. ~2.8 for cyclobutyl), affecting membrane permeability .- Aliphatic vs. Aromatic Substituents: Methyl and cyclobutyl groups (aliphatic) enhance solubility in non-polar solvents, whereas thiophene or indole derivatives (aromatic) improve π-π stacking interactions in hydrophobic protein pockets .
Dual Functionalization () : The benzyl-substituted analog allows sequential deprotection (Fmoc removal first, followed by benzyl), enabling multi-step peptide elongation .
Biological Activity
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid (CAS No. 954225-67-3) is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 365.42 g/mol. The compound features a cyclobutyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 954225-67-3 |
| Molecular Formula | CHNO |
| Molecular Weight | 365.42 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that the Fmoc group may enhance the compound's stability and bioavailability, which could contribute to its efficacy in biological systems.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies show that derivatives with the Fmoc group can inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. In vitro studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth in breast and colon cancer models. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid, and how can protection/deprotection strategies be optimized?
Methodological Answer: The synthesis typically involves:
Fmoc Protection : React the cyclobutyl-substituted amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., NaHCO₃) to protect the amino group. Excess base ensures complete protection .
Cyclobutyl Group Introduction : Use Suzuki-Miyaura coupling or alkylation reactions to introduce the cyclobutyl moiety. Microwave-assisted synthesis (e.g., 50–80°C, 30–60 min) improves yield by 15–20% compared to traditional heating .
Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Monitor purity via LC-MS (>95% purity threshold) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the Fmoc aromatic protons (δ 7.2–7.8 ppm, multiplet) and cyclobutyl CH₂ groups (δ 1.5–2.5 ppm, multiplet). Unexpected splitting may indicate stereochemical impurities .
- ¹³C NMR : Confirm the carbonyl group of the Fmoc moiety (δ 155–157 ppm) and the carboxylic acid (δ 170–175 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₄NO₄: 414.1705; observed: 414.1708) .
- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data, such as anomalous NMR splitting patterns or unexpected HRMS adducts?
Methodological Answer:
- NMR Anomalies :
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers. Anomalous splitting may indicate racemization during synthesis .
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous. Residual protons in D₂O exchanges can mask signals .
- HRMS Adducts :
- Sodium/Potassium Adducts : Add 0.1% formic acid to the sample to suppress metal ion adducts. Compare with theoretical [M+Na]⁺/[M+K]⁺ values .
Case Study :
In , a 0.3 ppm deviation in ¹³C NMR for the cyclobutyl group was resolved by repeating the synthesis under inert atmosphere, confirming oxygen-induced degradation .
Q. What strategies optimize the incorporation of this compound into peptide conjugates, particularly in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Efficiency :
- Deprotection :
Q. How does the cyclobutyl group influence the compound’s conformational stability in drug design, and what computational tools validate these effects?
Methodological Answer:
- Conformational Analysis :
- Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess the cyclobutyl ring’s strain energy. Compare with cyclohexyl analogs .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes when substituting cyclobutyl with smaller rings (e.g., cyclopropyl) .
- X-ray Crystallography : Resolve crystal structures to confirm chair vs. boat conformations. notes a 10° deviation in dihedral angles vs. computational models .
Q. What are the critical safety considerations when handling this compound, and how can degradation products be mitigated?
Methodological Answer:
- Storage : Store at –20°C under argon to prevent Fmoc group hydrolysis. Use amber vials to avoid photodegradation .
- Degradation Mitigation :
- Monitor for free amine (via TLC; Rf shift from 0.5 to 0.3 in ethyl acetate/hexane). Quench hydrolysis by adding 1% acetic acid during purification .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
